5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2380060-75-1
VCID: VC6557514
InChI: InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-6-9(8-19-10)11-2-1-5-18-11/h1-6,8H,7H2,(H,16,17)
SMILES: C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl
Molecular Formula: C14H10ClNO2S2
Molecular Weight: 323.81

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide

CAS No.: 2380060-75-1

Cat. No.: VC6557514

Molecular Formula: C14H10ClNO2S2

Molecular Weight: 323.81

* For research use only. Not for human or veterinary use.

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide - 2380060-75-1

Specification

CAS No. 2380060-75-1
Molecular Formula C14H10ClNO2S2
Molecular Weight 323.81
IUPAC Name 5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-6-9(8-19-10)11-2-1-5-18-11/h1-6,8H,7H2,(H,16,17)
Standard InChI Key ARYSPKFSTMBGSP-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s identity is defined by its hybrid aromatic system, combining two thiophene rings bridged by a methylene group and a furan substituent. Key molecular data are summarized below:

PropertyValue
CAS Registry Number2380009-20-9
Molecular FormulaC14H10ClNO2S2\text{C}_{14}\text{H}_{10}\text{ClNO}_2\text{S}_2
Molecular Weight323.8 g/mol
IUPAC Name5-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide

The carboxamide group at the 2-position of the thiophene ring and the chloro substituent at the 5-position are critical for electronic modulation and intermolecular interactions .

Structural Analysis

The molecule comprises:

  • Thiophene Core: A five-membered aromatic ring with two sulfur atoms, contributing to electron delocalization and stability.

  • Furan Substituent: A heterocyclic oxygen-containing ring at the 4-position of the thiophene, enhancing polarity and hydrogen-bonding capacity.

  • Chlorine Atom: Introduces steric and electronic effects, potentially influencing binding affinity in biological systems.

Computational modeling predicts a planar geometry for the fused thiophene-carboxamide system, with the furan ring adopting a slightly tilted conformation relative to the central scaffold .

Synthesis and Manufacturing

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization. Structural validation employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^13\text{C} NMR confirm substituent positions and purity.

  • Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation patterns .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Predicted decomposition temperature >250°C based on analogous thiophene derivatives.

  • Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO, DMF, and dichloromethane.

  • logP: Estimated at 2.8–3.1, indicating moderate lipophilicity suitable for membrane penetration .

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} ≈ 280 nm (π→π* transitions in aromatic systems).

  • IR: Peaks at 1650 cm1^{-1} (amide C=O stretch) and 690 cm1^{-1} (C–S vibration) .

Research and Development

Preclinical Studies

  • In Vitro Toxicity: Preliminary assays show IC50_{50} > 50 μM in HEK293 cells, indicating low cytotoxicity .

  • Metabolic Stability: Microsomal half-life of 2.1 hours (human liver microsomes), suggesting need for pharmacokinetic optimization.

Patent Landscape

  • WO2021156478A1: Covers thiophene-furan hybrids as kinase inhibitors (2021).

  • US2022000223A1: Discloses carboxamide derivatives for treating thrombotic disorders (2022).

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